Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxido-9H-xanthen-9-yl)benzoate
Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxido-9H-xanthen-9-yl)benzoate
Phloxine B (commonly known simply as phloxine) is a water-soluble red dye used for coloring drugs and cosmetics in the United States and coloring food in Japan. It is derived from fluorescein, but differs by the presence of four bromine atoms at positions 2, 4, 5 and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring. It has an absorption maximum around 540 nm and an emission maximum around 564 nm. Apart from industrial use, phloxine B has functions as an antimicrobial substance, viability dye and biological stain. For example, it is used in hematoxylin-phloxine-saffron (HPS) staining to color the cytoplasm and connective tissue in shades of red. In the presence of light, phloxine B has a bactericidal effect on gram-positive strains, such as Bacillus subtilis, Bacillus cereus, and several methicillin-resistant Staphylococcus aureus (MRSA) strains. Bacteria exposed to phloxine B die from oxidative damage. Phloxine B ionizes in water to become a negatively charged ion that binds to positively charged cellular components.
Brand Name:
Vulcanchem
CAS No.:
18472-87-2
VCID:
VC0092363
InChI:
InChI=1S/C20H6Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,7,29-30H,(H,31,32);;/q;2*+1/p-2
SMILES:
C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]
Molecular Formula:
C20H2Br4Cl4O5 • 2Na
Molecular Weight:
831.6 g/mol
Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxido-9H-xanthen-9-yl)benzoate
CAS No.: 18472-87-2
Main Products
VCID: VC0092363
Molecular Formula: C20H2Br4Cl4O5 • 2Na
Molecular Weight: 831.6 g/mol
CAS No. | 18472-87-2 |
---|---|
Product Name | Disodium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxido-9H-xanthen-9-yl)benzoate |
Molecular Formula | C20H2Br4Cl4O5 • 2Na |
Molecular Weight | 831.6 g/mol |
IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-hydroxy-6-oxido-9H-xanthen-9-yl)benzoate |
Standard InChI | InChI=1S/C20H6Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,7,29-30H,(H,31,32);;/q;2*+1/p-2 |
Standard InChIKey | OOYIOIOOWUGAHD-UHFFFAOYSA-L |
SMILES | C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C1=C2C(C3=CC(=C(C(=C3OC2=C(C(=C1Br)O)Br)Br)[O-])Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Description | Phloxine B (commonly known simply as phloxine) is a water-soluble red dye used for coloring drugs and cosmetics in the United States and coloring food in Japan. It is derived from fluorescein, but differs by the presence of four bromine atoms at positions 2, 4, 5 and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring. It has an absorption maximum around 540 nm and an emission maximum around 564 nm. Apart from industrial use, phloxine B has functions as an antimicrobial substance, viability dye and biological stain. For example, it is used in hematoxylin-phloxine-saffron (HPS) staining to color the cytoplasm and connective tissue in shades of red. In the presence of light, phloxine B has a bactericidal effect on gram-positive strains, such as Bacillus subtilis, Bacillus cereus, and several methicillin-resistant Staphylococcus aureus (MRSA) strains. Bacteria exposed to phloxine B die from oxidative damage. Phloxine B ionizes in water to become a negatively charged ion that binds to positively charged cellular components. |
Related CAS | 13473-26-2 (parent) |
Synonyms | Bluish, Eosine Bluish, Eosine I D and C Red No. 27 D.C. Red No. 27 eosin B Eosine B Eosine Bluish Eosine I Bluish Eosine I Bluish, Dipotassium Salt Phloxin B Phloxine B |
Reference | 1. Rasooly A, Weisz A. In vitro antibacterial activities of phloxine B and other halogenated fluoresceins against methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2002 Nov;46(11):3650-3. doi: 10.1128/aac.46.11.3650-3653.2002. PMID: 12384384; PMCID: PMC128710. 2. Rasooly R. Expanding the bactericidal action of the food color additive phloxine B to gram-negative bacteria. FEMS Immunol Med Microbiol. 2005 Aug 1;45(2):239-44. doi: 10.1016/j.femsim.2005.04.004. PMID: 15949926. 3. Noda T. Viability assays to monitor yeast autophagy. Methods Enzymol. 2008;451:27-32. doi: 10.1016/S0076-6879(08)03202-3. PMID: 19185710. 4. Leive L, Kollin V. Controlling EDTA treatment to produce permeable Escherichia coli with normal metabolic processes. Biochem Biophys Res Commun. 1967 Jul 21;28(2):229-36. doi: 10.1016/0006-291x(67)90434-2. PMID: 4166571. 5. Guérin R, Beauregard PB, Leroux A, Rokeach LA. Calnexin regulates apoptosis induced by inositol starvation in fission yeast. PLoS One. 2009 Jul 16;4(7):e6244. doi: 10.1371/journal.pone.0006244. PMID: 19606215; PMCID: PMC2705804. |
PubChem Compound | 22833493 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume